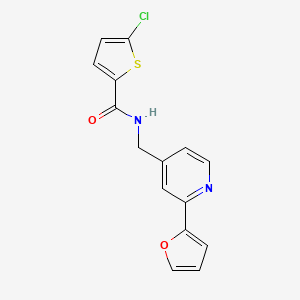

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The initial compound was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol. The subsequent treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux afforded the corresponding thioamide. The thioamide was then dissolved in aqueous propan-2-ol, the solution was made alkaline by adding 5% aqueous potassium hydroxide, and 20% aqueous K3[Fe(CN)6] was added .Molecular Structure Analysis

The crystal structure of similar compounds has been reported . The structure is monoclinic, with a = 10.4329 (16)Å, b = 11.6208 (18)Å, c = 11.8268 (18)Å, β = 114.257 (5)°, V = 1307.3 (4)Å3, Z = 2 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . The yield was 42%, off-white crystals, mp 202–203°C. The 1H NMR spectrum (CDCl3), δ, ppm: 6.61 d.d (1H, 4′-H, J = 3.5, 3.3 Hz), 7.21 t (1H, 6-H, J = 6.5 Hz), 7.42 d (1H, 3′-H, J = 3.3 Hz), 7.66 d (1H, 7-H, J = 7.5 Hz), 7.72 d (1H, 5′-H, J = 1.5 Hz), 8.55 d (1H, 5-H, J = 4.8 Hz) .Scientific Research Applications

- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Pinacol boronic esters, which are bench-stable and easy to purify, have found applications in Suzuki–Miyaura coupling reactions and other C–C bond-forming processes .

- Protodeboronation : While boranes efficiently undergo protodeboronation, boronic esters typically do not. However, recent research has explored catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for the removal of the boron moiety, enabling further synthetic transformations .

- Dual CDK6 and CDK9 Inhibition : The compound has been investigated for its potential as a dual inhibitor of cyclin-dependent kinases (CDK6 and CDK9). CDKs are promising therapeutic targets in cancer treatment. Structural modifications led to the identification of compound 66 as a potent dual CDK6/9 inhibitor with balanced efficacy against both targets and improved selectivity over CDK2 .

- Chalcones : Theoretical and molecular mechanistic investigations have shown that certain chalcones containing imidazole and furan moieties exhibit cytotoxic effects against lung carcinoma cells. These compounds hold promise as potential anticancer agents .

- Structure-Activity Relationship (SAR) Studies : Researchers have explored the SAR of derivatives of this compound. By systematically modifying its structure, they aim to optimize its pharmacological properties and enhance its therapeutic potential .

Organic Synthesis and Catalysis

Antitumor Activity

Anticancer Agents

Drug Discovery and Medicinal Chemistry

Chemical Reagents and Intermediates

Mechanism of Action

Target of Action

Similar compounds have been found to target various receptors and enzymes, contributing to their diverse biological activities .

Mode of Action

This interaction often involves the formation of bonds between the compound and its target, altering the target’s structure and subsequently its activity .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The effects of similar compounds range from antiviral, anti-inflammatory, and anticancer activities to antioxidant, antimicrobial, and antidiabetic effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-14-4-3-13(21-14)15(19)18-9-10-5-6-17-11(8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWXVAWAMAHIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)

![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)

![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)

![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)